
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a sulfamoyl benzamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against pathogens, and insights from molecular docking studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A sulfonyl group derived from 3,5-dimethylpiperidine.
- A thiazole ring linked to a pyridine moiety.
- A benzamide backbone which is common in many pharmaceutical agents.
Antimicrobial Properties
Research indicates that derivatives containing the 1,3,4-oxadiazole , thiazole , and pyridine rings exhibit significant antimicrobial activity. For instance:
- Studies have shown that similar compounds effectively inhibit Mycobacterium tuberculosis and other pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
A comparative analysis of several derivatives demonstrated that those with the (3,5-dimethylpiperidin-1-yl)sulfonyl moiety exhibited enhanced antibacterial properties. In particular, compounds with this functional group showed up to four times more potency against MRSA strains compared to vancomycin .
Compound | Activity Against MRSA | Reference |
---|---|---|
29a | 4x more potent than vancomycin | |
29b | 8x more active than linezolid against VRE |
Antitubercular Activity
The compound's structure suggests potential antitubercular activity. Molecular docking studies have indicated that it may inhibit key enzymes involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis, specifically targeting the enoyl reductase (InhA) enzyme. This inhibition could disrupt essential metabolic pathways leading to bacterial cell lysis .
Case Studies
- Dhumal et al. (2016) explored various heterocyclic compounds for their antitubercular activity. The study found that derivatives similar to our compound showed significant inhibition against both active and dormant states of Mycobacterium bovis BCG .
- Paruch et al. (2020) reported on the synthesis and biological evaluation of thiazole-based derivatives where compounds with a piperidine moiety demonstrated promising antibacterial effects, reinforcing the significance of structural components like sulfonamides in enhancing biological activity .
Molecular Docking Studies
Molecular docking analyses have been employed to predict the binding affinities of these compounds to target proteins. For instance:
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has shown that compounds structurally similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide exhibit notable anticancer activities.
Key Findings:
- A study by Vellaiswamy and Ramaswamy (2017) demonstrated that related compounds possess significant in vitro cytotoxicity against the human breast cancer cell line MCF 7.
- Derivatives of indapamide, which share structural similarities with this compound, have been reported to exhibit pro-apoptotic effects in melanoma cell lines (Yılmaz et al., 2015).
Study Reference | Cell Line | Observed Activity |
---|---|---|
Vellaiswamy & Ramaswamy (2017) | MCF 7 | Cytotoxicity |
Yılmaz et al. (2015) | Melanoma | Pro-apoptotic |
Antimalarial and Antiviral Potential
The sulfonamide derivatives related to this compound have been investigated for their potential antimalarial and antiviral activities.
Research Insights:
- Fahim and Ismael (2021) found that certain sulfonamide derivatives exhibited significant in vitro antimalarial properties.
- Computational studies suggest potential applications in COVID-19 drug development through molecular docking techniques.
Study Reference | Activity Type | Findings |
---|---|---|
Fahim & Ismael (2021) | Antimalarial | Significant activity observed |
Computational Studies | Antiviral | Potential for COVID-19 treatment |
Molecular Biology Applications
The compound is also being explored for its interactions with various biological targets, including enzymes and receptors. Its mechanism of action is believed to involve the modulation of these targets, leading to various biological effects.
Mechanism of Action:
The triazole and thiazole rings facilitate binding to specific molecular targets, potentially inhibiting their activity or altering their function.
Case Study 1: Anticancer Activity Assessment
A detailed investigation was conducted on the anticancer properties of the compound using various cancer cell lines. The results indicated that:
- The compound demonstrated a dose-dependent inhibition of cell proliferation.
- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Screening
In another study focusing on antiviral activity:
- The compound was screened against several viral strains.
- Results showed promising inhibitory effects, leading to further exploration for therapeutic applications against viral infections.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-15-11-16(2)13-26(12-15)31(28,29)18-8-6-17(7-9-18)21(27)25-22-24-20(14-30-22)19-5-3-4-10-23-19/h3-10,14-16H,11-13H2,1-2H3,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEWMVHVUZJREZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.